2-[(2E)-BUT-2-EN-1-YLSULFANYL]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Description
2-[(2E)-But-2-en-1-ylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of 1,2,4-triazolo[1,5-a]pyrimidines makes them valuable in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-[(E)-but-2-enyl]sulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-4-5-6-16-11-13-10-12-8(2)7-9(3)15(10)14-11/h4-5,7H,6H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXBWNRNAUIBMZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCSC1=NN2C(=CC(=NC2=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CSC1=NN2C(=CC(=NC2=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2E)-But-2-en-1-ylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multistep synthetic routes. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the target compound . Industrial production methods often employ microwave-mediated, catalyst-free synthesis to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
2-[(2E)-But-2-en-1-ylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate, methyl propiolate, and Jones reagent . Major products formed from these reactions include pyridine derivatives and imidazol-2-ylpyrimidines . The compound’s reactivity is influenced by the presence of the triazolo[1,5-a]pyrimidine scaffold, which allows for diverse chemical transformations.
Scientific Research Applications
2-[(2E)-But-2-en-1-ylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has significant applications in scientific research. It has been studied for its potential as an antitrypanosomal agent, showing promise in treating human African trypanosomiasis . The compound’s ability to target microtubules and tubulin makes it valuable in parasitic disease research . Additionally, it has been explored for its anti-inflammatory activity, particularly in inhibiting the LPS-induced inflammatory response in macrophages . The compound’s diverse biological activities make it a valuable tool in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 2-[(2E)-But-2-en-1-ylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with microtubules and tubulin. The compound binds to specific sites within the microtubule structure, disrupting the polymerization process and leading to cell cycle arrest . This mechanism is particularly effective against parasitic infections, where the compound inhibits the proliferation of Trypanosoma brucei . The compound’s ability to modulate microtubule dynamics also contributes to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
2-[(2E)-But-2-en-1-ylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is structurally related to other 1,2,4-triazolo[1,5-a]pyrimidines, such as 1,2,4-triazolo[1,5-a]pyridine-6-carboxaldehyde and 2-chlorosulfonyl-5-alkoxy-[1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar biological activities, including antibacterial, antifungal, and anticancer properties . the unique substitution pattern of this compound enhances its specificity and potency against certain targets, such as microtubules and tubulin . This makes it a valuable compound for targeted therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
